molecular formula C17H19ClFNO2 B268154 1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol

1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol

Cat. No. B268154
M. Wt: 323.8 g/mol
InChI Key: HEYYIYIRJMJLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol, also known as ABT-702, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of adenosine kinase inhibitors and has shown promising results in various preclinical studies.

Scientific Research Applications

1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and also enhance the efficacy of chemotherapy drugs. In addition, it has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. 1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol has also been studied for its potential use in the treatment of neuropathic pain and cognitive impairment.

Mechanism of Action

1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol inhibits adenosine kinase, an enzyme that catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP). By inhibiting adenosine kinase, 1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol increases the levels of adenosine in the extracellular space, which can activate adenosine receptors. Adenosine receptors are known to play important roles in various physiological processes such as inflammation, pain perception, and cognition.
Biochemical and Physiological Effects:
1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol has been shown to increase the levels of adenosine in the brain, which can lead to various physiological effects such as reduced inflammation, enhanced cognition, and reduced pain perception. In addition, 1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol has been shown to enhance the efficacy of chemotherapy drugs by increasing the levels of adenosine in cancer cells, which can lead to increased cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol is its specificity for adenosine kinase, which makes it a useful tool for studying the role of adenosine in various physiological processes. However, one of the limitations of 1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol is its relatively low potency, which can make it difficult to achieve high enough concentrations to observe significant effects in some experiments.

Future Directions

There are several future directions for the study of 1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol. One direction is to further explore its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to develop more potent adenosine kinase inhibitors that can achieve higher concentrations and have fewer off-target effects. Finally, it would be interesting to study the effects of 1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol involves the reaction of 5-chloro-2-benzylphenol with 4-fluorobenzyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-amino-1-propanol to yield 1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol. The overall yield of the synthesis is approximately 30%.

properties

Product Name

1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol

Molecular Formula

C17H19ClFNO2

Molecular Weight

323.8 g/mol

IUPAC Name

1-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]propan-2-ol

InChI

InChI=1S/C17H19ClFNO2/c1-12(21)9-20-10-14-8-15(18)4-7-17(14)22-11-13-2-5-16(19)6-3-13/h2-8,12,20-21H,9-11H2,1H3

InChI Key

HEYYIYIRJMJLED-UHFFFAOYSA-N

SMILES

CC(CNCC1=C(C=CC(=C1)Cl)OCC2=CC=C(C=C2)F)O

Canonical SMILES

CC(CNCC1=C(C=CC(=C1)Cl)OCC2=CC=C(C=C2)F)O

Origin of Product

United States

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